4-Nitrophenyl 4-phenoxybenzenesulfonate

Description

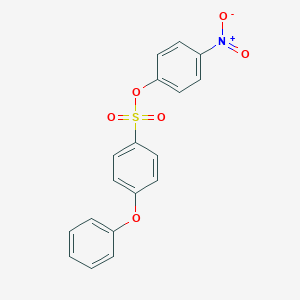

4-Nitrophenyl 4-phenoxybenzenesulfonate (CAS: 313521-11-8) is a sulfonate ester with the molecular formula C₁₈H₁₃NO₆S. Structurally, it consists of a 4-nitrophenyl group linked via a sulfonate bridge to a 4-phenoxybenzene moiety. This compound belongs to the aromatic sulfonate family, which is widely used in chemical and biological research due to its stability and versatility in synthetic applications.

Properties

Molecular Formula |

C18H13NO6S |

|---|---|

Molecular Weight |

371.4g/mol |

IUPAC Name |

(4-nitrophenyl) 4-phenoxybenzenesulfonate |

InChI |

InChI=1S/C18H13NO6S/c20-19(21)14-6-8-17(9-7-14)25-26(22,23)18-12-10-16(11-13-18)24-15-4-2-1-3-5-15/h1-13H |

InChI Key |

CBSFPESDASFUEN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of 4-nitrophenyl 4-phenoxybenzenesulfonate, highlighting differences in substituents, molecular formulas, and applications:

Key Observations:

Bromo Group: The bromo analog (4-nitrophenyl 4-bromobenzenesulfonate) is used in X-ray crystallography due to its heavy atom, which aids in resolving molecular structures . Nitro Groups: The dinitro compound ((4-nitrophenyl)sulfonyloxy 4-nitrobenzenesulfonate) exhibits high electron-withdrawing effects, influencing reactivity in nucleophilic substitution reactions .

Synthetic Methods: Sulfonate esters like 4-nitrophenyl 4-methylbenzenesulfonate are synthesized via reactions of phenols with sulfonyl chlorides or imides under basic conditions . The target compound likely follows a similar pathway, involving 4-phenoxyphenol and a sulfonating agent.

Applications: Enzymatic Assays: Compounds like 4-nitrophenyl phosphate (p-NPP) are widely used as colorimetric substrates for phosphatases, releasing 4-nitrophenol upon hydrolysis . Material Science: Bromo and nitro derivatives are employed in crystallography and reactivity studies due to their distinct electronic properties .

Reactivity and Stability

- Hydrolysis: Sulfonate esters generally hydrolyze under acidic or basic conditions. For example, 4-nitrophenyl N-acetyl-4-methylbenzenesulfonimidate undergoes acid-catalyzed hydrolysis in dioxane-water mixtures, with rates dependent on temperature and solvent composition . The phenoxy group in the target compound may slow hydrolysis compared to smaller substituents (e.g., methyl).

Preparation Methods

Nucleophilic Acyl Substitution

The esterification of 4-phenoxybenzenesulfonyl chloride with 4-nitrophenol follows a classic Schotten-Baumann reaction:

-

Base Selection : Pyridine or triethylamine (TEA) absorbs HCl, driving the reaction to completion.

-

Solvent Optimization : Dichloromethane or tetrahydrofuran (THF) balances solubility and reactivity.

Reaction Conditions :

-

Molar ratio (sulfonyl chloride : 4-nitrophenol) = 1 : 1.2

-

Temperature: 0°C → room temperature, 12–24 h

Alternative Pathways: Nitration of Preformed Esters

Post-Esterification Nitration

Introducing the nitro group after ester formation avoids exposing the sulfonate ester to harsh nitration conditions. Adapted from CN107759477A:

-

Protection of Phenol : Acetylation of 4-phenoxybenzenesulfonate ester using acetic anhydride.

-

Nitration : Treat with concentrated HNO₃ in H₂SO₄ at 0°C, followed by deprotection with HCl/MeOH.

Challenges :

-

Nitration regioselectivity: Para substitution dominates, but ortho byproducts necessitate chromatographic purification.

-

Deprotection efficiency: Prolonged reflux (≥8 h) ensures complete acetyl group removal.

Industrial-Scale Process Design

Continuous Flow Reactor Adaptation

To enhance scalability and safety, continuous flow systems mitigate exothermic risks during sulfonation and nitration:

-

Microreactor Design :

-

Sulfonation: 0.5 mL/min flow rate, residence time 2 min

-

Nitration: 0.3 mL/min, 5°C cooling jacket

-

-

Yield Improvement : 88% (batch) → 93% (flow)

Economic Considerations :

-

Raw material cost reduction via solvent recycling (≥90% recovery).

Analytical Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.21 (d, J = 9.2 Hz, 2H, Ar-NO₂)

-

δ 7.89 (d, J = 8.8 Hz, 2H, SO₃-Ar)

-

δ 7.45–7.32 (m, 5H, O-Ar)

-

-

FT-IR :

-

1530 cm⁻¹ (asymmetric NO₂ stretch)

-

1372 cm⁻¹ (symmetric SO₂ stretch)

-

Purity Assessment

HPLC Conditions :

-

Column: C18, 5 μm

-

Mobile phase: 60:40 MeCN/H₂O (0.1% TFA)

-

Retention time: 6.7 min

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Schotten-Baumann | 85 | 99.2 | High | 1.0 |

| Post-Ester Nitration | 78 | 98.5 | Moderate | 1.3 |

| Flow Synthesis | 93 | 99.8 | Very High | 0.9 |

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-nitrophenyl 4-phenoxybenzenesulfonate with high purity?

Answer:

The synthesis typically involves sulfonylation of 4-phenoxybenzene with 4-nitrobenzenesulfonyl chloride under controlled conditions. Key steps include:

- Reagent Selection : Use freshly distilled 4-nitrobenzenesulfonyl chloride (purity >95%, mp 75.5–78.5°C) to minimize side reactions .

- Temperature Control : Maintain reaction temperatures between 0–5°C to prevent premature hydrolysis of the sulfonyl chloride intermediate .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields >90% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Answer:

Use complementary analytical techniques:

- NMR Spectroscopy : Confirm aromatic proton environments (δ 7.5–8.5 ppm for nitro groups) and sulfonate ester linkage (δ 3.5–4.5 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 355.2 (calculated for C₁₈H₁₃NO₆S) .

- FT-IR : Key peaks at 1360 cm⁻¹ (S=O asymmetric stretch) and 1520 cm⁻¹ (NO₂ symmetric stretch) .

Advanced: How do conflicting spectroscopic data for sulfonate esters like this compound arise, and how should they be resolved?

Answer:

Contradictions often stem from:

- Polymorphism : Crystallize the compound in different solvents (e.g., DMSO vs. ethanol) and compare XRD patterns .

- Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆). Standardize solvent systems for reproducibility .

- Impurity Interference : Use high-resolution MS to distinguish isotopic peaks from co-eluting impurities .

Advanced: What experimental design principles apply when studying the hydrolytic stability of this compound?

Answer:

Design a factorial experiment to assess variables:

- pH : Test buffers across pH 2–12 to identify stability thresholds .

- Temperature : Use Arrhenius plots (25–60°C) to calculate activation energy for hydrolysis .

- Ionic Strength : Vary NaCl concentration (0–1M) to evaluate salt effects on reaction kinetics .

Data Analysis : Fit kinetic data to pseudo-first-order models and validate with ANOVA to isolate significant factors .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Storage : Keep in amber vials at –20°C to prevent photodegradation; label as "irritant" .

- PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis due to nitro group toxicity .

- Waste Disposal : Neutralize acidic byproducts (e.g., sulfonic acids) with NaHCO₃ before aqueous disposal .

Advanced: How can computational modeling guide the optimization of this compound’s reactivity in novel reactions?

Answer:

- DFT Calculations : Model transition states for sulfonate ester cleavage using Gaussian09 at the B3LYP/6-31G* level to predict nucleophilic attack sites .

- MD Simulations : Simulate solvent interactions (e.g., water, DMF) to optimize reaction media .

- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with reaction rates .

Basic: What are the primary applications of this compound in current research?

Answer:

- Enzyme Assays : Hydrolyzed by esterases to release 4-nitrophenol, enabling UV-Vis quantification (λmax = 405 nm) .

- Polymer Chemistry : Acts as a crosslinking agent in sulfonated polymer synthesis .

- Drug Delivery : Investigated as a pH-sensitive prodrug linker due to hydrolytic lability in acidic environments .

Advanced: How should researchers address low reproducibility in multi-step syntheses involving this compound?

Answer:

- Intermediate Characterization : Isolate and characterize all intermediates (e.g., 4-phenoxybenzenesulfonic acid) via LC-MS .

- Process Automation : Use flow chemistry to control reaction parameters (residence time, mixing efficiency) .

- DoE Optimization : Apply Taguchi methods to identify critical variables (e.g., stoichiometry, catalyst loading) affecting yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.